7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
Description
Structure and Key Features 7-Chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a fused heterocyclic compound comprising a chromene ring fused to a pyrimidine moiety. Key structural attributes include:
- Chloro substitution at position 7 of the chromene ring, which enhances electrophilicity and influences binding interactions.
- Lactone ring (4-one) in the pyrimidine system, which may stabilize the molecule and participate in hydrogen bonding .
Synthetic Relevance Chromeno[2,3-d]pyrimidines are typically synthesized via cyclocondensation reactions. For example, microwave-assisted solvent-free methods using formamidine acetate have been employed to functionalize the pyrimidine core, as seen in related derivatives .
For instance, derivatives with cyano and amino substituents showed significant activity against Staphylococcus aureus and free radicals (e.g., DPPH) .
Properties
IUPAC Name |
7-chloro-2-(2,4-dimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-24-12-4-5-13(16(9-12)25-2)17-21-18(23)14-8-10-7-11(20)3-6-15(10)26-19(14)22-17/h3-7,9H,8H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTKZQCQOGWXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multiple steps. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 2,4-dimethoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a base such as sodium tert-butoxide and a solvent like tetrahydrofuran. The mixture is stirred at low temperatures (-10°C to 5°C) and then gradually warmed to room temperature .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction mixture is quenched with water, and the organic phase is separated and concentrated. The crude product is then purified using crystallization techniques, often involving solvents like ethyl acetate and n-heptane. The final product is obtained with a purity of over 99% and a yield of approximately 91.6% .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its therapeutic potential in treating cancer and inflammatory diseases.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
A comparison of key analogs is summarized in Table 1 .
Key Findings
Substituent Position and Bioactivity: The 2,4-dimethoxyphenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors compared to mono-substituted analogs (e.g., 4-ethoxyphenyl in ). Chloro at position 7 is conserved in multiple analogs (e.g., ), suggesting its role in stabilizing the planar chromene system and modulating electronic properties.
Heterocycle Core Variations: Replacing the chromene ring with thieno (as in ) reduces molecular weight and alters π-conjugation, impacting antimicrobial activity. For example, thieno-pyrimidine 5d showed moderate activity against Bacillus subtilis (MIC 16 µg/mL) , while chromeno-pyrimidines (e.g., 4c) exhibited stronger effects (MIC 8 µg/mL) .
Biological Activity Trends: Antioxidant activity correlates with electron-donating groups (e.g., methoxy). Compound 4e (4-OCH₃) showed an IC₅₀ of 12 µg/mL in DPPH assays, outperforming chloro-substituted analogs .
Physicochemical Properties
Biological Activity
7-Chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound belongs to the class of chromeno-pyrimidines and features a unique structural configuration that contributes to its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors. The detailed synthetic routes can vary but generally include the formation of the pyrimidine core followed by functionalization at specific positions.
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
- Anticancer Properties: Research indicates that this compound exhibits potent anticancer activity against several cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 .
- Antimicrobial Activity: The compound has demonstrated antimicrobial properties against a range of bacteria and fungi. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
- Anti-inflammatory Effects: Studies suggest that it may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing oxidative stress in cellular models .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer metabolism or inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Modulation of Signaling Pathways: It has been observed to affect various signaling pathways including MAPK/ERK pathways which are critical for cell growth and differentiation .
Case Studies
Several case studies highlight the efficacy of this compound:
- Cancer Cell Line Study:
- Antimicrobial Testing:
- Inflammation Model:
Data Summary Table
Q & A
Q. What are the common synthetic routes for 7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, and what challenges are encountered in its multi-step synthesis?
The synthesis typically involves multi-step organic reactions starting from precursors like substituted coumarins or pyrimidine derivatives. Key steps include cyclization, halogenation (chlorination), and functionalization of the aryl group. Challenges include maintaining regioselectivity during chlorination and avoiding side reactions at the dimethoxyphenyl moiety. Purification often requires chromatography due to the compound’s structural complexity .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms molecular connectivity, while High-Resolution Mass Spectrometry (HRMS) validates the molecular formula. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this chromeno-pyrimidine derivative during synthesis?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during chlorination.
- Catalysts : Lewis acids (e.g., AlCl₃) enhance cyclization efficiency.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in multi-step reactions .
Q. What strategies are employed to resolve contradictions in biological activity data across different in vitro assays for this compound?
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds.
- Dose-response validation : Repeat experiments across a wider concentration range (e.g., 0.1–100 µM) to identify false negatives.
- Target specificity profiling : Compare inhibition of related enzymes (e.g., kinases vs. phosphatases) to rule off-target effects .
Q. How does the substitution pattern on the chromeno-pyrimidine core influence its binding affinity to biological targets, based on current SAR studies?
| Substituent | Position | Biological Impact | Reference |
|---|---|---|---|
| 2,4-Dimethoxyphenyl | C-2 | Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets | |
| 7-Chloro | C-7 | Increases electrophilicity, improving covalent binding to cysteine residues in kinases | |
| Pyrimidin-4-one core | Central | Essential for hydrogen bonding with catalytic lysine/arginine residues in targets |
Q. What computational approaches are utilized to predict the pharmacokinetic properties and toxicity profiles of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like PI3K or EGFR.
- ADMET prediction : Tools like SwissADME assess solubility (LogP), bioavailability (Lipinski’s Rule of Five), and cytochrome P450 interactions.
- Toxicity profiling : QSAR models in Derek Nexus predict hepatotoxicity and mutagenicity risks .
Methodological Notes
- Synthesis optimization : Prioritize stepwise reaction monitoring (e.g., TLC) to isolate intermediates and minimize side products .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal methods (e.g., Western blotting alongside enzyme assays) .
- Computational validation : Cross-check docking results with experimental IC₅₀ values to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
